n-Octylglycine

Descripción general

Descripción

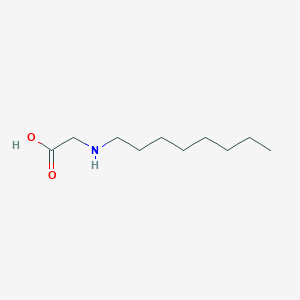

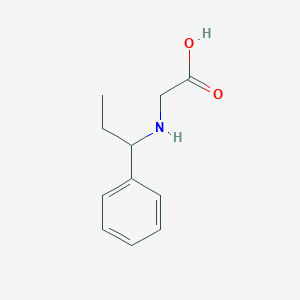

N-Octylglycine is a chemical compound with the molecular formula C10H21NO2 . It has an average mass of 187.279 Da and a monoisotopic mass of 187.157227 Da . It is also known by other names such as Glycine, N-octyl-, N-Octylglycin, (OCTYLAMINO)ACETIC ACID, and Caprylylglycine .

Molecular Structure Analysis

The molecular structure of n-Octylglycine is characterized by its linear aliphatic N-substituent . In a study, it was found that the PNOG blocks pack into a highly ordered crystalline structure with a board-like molecular geometry .Chemical Reactions Analysis

While specific chemical reactions involving n-Octylglycine are not detailed in the retrieved sources, it’s worth noting that the structure of the N-substituent can influence the crystalline packing and hierarchical self-assembly of compounds .Physical And Chemical Properties Analysis

N-Octylglycine has a molecular weight of 187.28 . It is recommended to be stored at 0-8°C .Aplicaciones Científicas De Investigación

1. Structural and Vibrational Studies

Research on phenylglycine, a molecule similar to n-Octylglycine, highlights its potential in structural and vibrational studies. The crystal structure and vibrational properties of potassium dl-phenylglycinate, a salt related to phenylglycine, have been determined through X-ray diffraction and spectroscopic methods. This research contributes to understanding the molecular packing and interactions in these types of compounds (Ilczyszyn et al., 2009).

2. Metabolomics Analysis and Diabetes Study

N-Acyl glycines, a class of metabolites closely related to n-Octylglycine, have been identified as important in the human body's detoxification system. A novel method using 3-nitrophenylhydrazine for the detection of N-Acyl glycines by liquid chromatography-mass spectrometry (LC–MS) has been developed. This approach has been applied to study diabetes progression in mice, suggesting a potential for n-Octylglycine derivatives in biomedical research and diagnostics (Xiang et al., 2023).

3. Photoinitiation Research

N-Phenylglycine, another compound structurally similar to n-Octylglycine, has been explored for its photoinitiation capabilities. Studies reveal that N-Phenylglycine can generate radicals upon exposure to near-UV light, suggesting potential applications in free radical photopolymerization, which could be relevant for n-Octylglycine derivatives in materials science and photolithography (Zhang et al., 2018).

4. Molecular Dynamics and DNA Interaction

Research on glycine derivatives, which include n-Octylglycine, has provided insights into their interactions with DNA. Studies on platinum and palladium complexes of glycine derivatives and their binding to calf thymus DNA through groove binding suggest potential applications in medicinal chemistry and cancer therapy (Moghadam et al., 2016).

Safety and Hazards

Propiedades

IUPAC Name |

2-(octylamino)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c1-2-3-4-5-6-7-8-11-9-10(12)13/h11H,2-9H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEFYHDKCEOTPPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70325515 | |

| Record name | N-Octylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n-Octylglycine | |

CAS RN |

52478-47-4 | |

| Record name | NSC509475 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=509475 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Octylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[Ethyl-(4-nitro-benzyl)-amino]-acetic acid](/img/structure/B7860550.png)

![[(2-Bromo-benzyl)-ethyl-amino]-acetic acid](/img/structure/B7860553.png)

![N-[(3-bromophenyl)methyl]-N-ethylcyclopropanamine](/img/structure/B7860592.png)

![(Cyclopentylmethyl)({[4-(difluoromethoxy)phenyl]methyl})amine](/img/structure/B7860600.png)

![6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one](/img/structure/B7860614.png)

![N-[(4-Hydroxyphenyl)methyl]glycine HCl](/img/structure/B7860651.png)